p-Chlorophenyl propyl sulfide
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Overview
Description
Scientific Research Applications
1. Polyfluorination in Organic Synthesis
p-Chlorophenyl alkyl sulfides, including p-Chlorophenyl propyl sulfide, have been utilized in the field of organic synthesis, specifically in polyfluorination reactions. In a study, it was observed that when p-chlorophenyl alkyl sulfides react with IF(5), a polyfluorination reaction occurs on the alkyl chain, accompanied by the migration of the arylthio group. This leads to the selective formation of p-chlorophenyl polyfluoroalkyl sulfides with varying numbers of fluorine atoms depending on the alkyl chain length (Ayuba, Fukuhara, & Hara, 2003).
2. Synthesis of Diarylmethyl Sulfur and Selenium Compounds
In the field of organometallic chemistry, p-chlorophenyl propyl sulfide and related compounds have been used in the synthesis of diarylmethyl sulfur and selenium compounds. These compounds, which are important for various synthetic applications, were synthesized and characterized using different analytical techniques, demonstrating the versatility of p-chlorophenyl sulfides in synthetic chemistry (Bhasin, Singh, Kumar, Deepali, Mehta, Klapoetke, & Crawford, 2004).
3. Oxidation of Alcohols in Catalysis
In catalysis, p-chlorophenyl sulfides have been employed in the oxidation of alcohols using oxo-rhenium complexes. A study highlighted the efficiency of a system involving bis(4-chlorophenyl) sulfoxide/ReOCl3 (PPh3)2 in selectively oxidizing primary and secondary alcohols to aldehydes and ketones. The bis(4-chlorophenyl) sulfide generated as a by-product in this process can be reused or employed in other reactions, indicating its potential in sustainable chemical processes (Sousa, Bernardo, Florindo, & Fernandes, 2013).
4. Environmental Chemistry and Photodegradation
In environmental chemistry, p-chlorophenyl sulfides have been studied for their photodegradation properties. Research on polychlorinated diphenyl sulfides (PCDPSs), which include compounds similar to p-chlorophenyl propyl sulfide, demonstrated their degradation under simulated sunlight irradiation. This study contributes to understanding the environmental fate and transformation of such compounds (Ge, Wang, Li, Wang, Wang, Qu, & Wang, 2019).
properties
IUPAC Name |
1-chloro-4-propylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVFJAFRNBDAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chlorophenyl propyl sulfide |
Citations
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